

Application Note: ATM Kinase Activity Induction Assay Using GJ071 Oxalate

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Compound of Interest

Compound Name: GJ071 oxalate

Cat. No.: B1671565

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Introduction

Ataxia telangiectasia mutated (ATM) is a serine/threonine protein kinase that plays a pivotal role in the cellular response to DNA double-strand breaks (DSBs).[1][2] It is a key regulator of cell cycle checkpoints, DNA repair, and apoptosis.[1] Mutations in the ATM gene can lead to ataxia-telangiectasia (A-T), a rare genetic disorder characterized by neurodegeneration, immunodeficiency, and a predisposition to cancer. A significant portion of A-T cases arise from nonsense mutations in the ATM gene, which result in premature termination of protein synthesis and the production of a non-functional, truncated ATM protein.

GJ071 oxalate is a novel small molecule that has been identified as an inducer of ATM kinase activity in cells harboring nonsense mutations.[3][4] It functions by promoting the readthrough of premature termination codons (PTCs), allowing for the synthesis of a full-length, functional ATM protein. This application note provides a detailed protocol for a cell-based assay to quantify the induction of ATM kinase activity by **GJ071 oxalate**. The primary readout for ATM activity will be the phosphorylation of its downstream target, p53, at serine 15.

Principle of the Assay

This assay is designed to be performed in a human cell line that is homozygous for a nonsense mutation in the ATM gene. In the absence of any treatment, these cells will have negligible ATM kinase activity. Upon treatment with **GJ071 oxalate**, readthrough of the premature stop codon

is induced, leading to the synthesis of full-length ATM protein. This newly synthesized ATM protein can then be activated by inducing DNA damage (e.g., using etoposide). The active ATM kinase will phosphorylate its downstream targets, including p53 at Ser15. The level of phosphorylated p53 (p-p53 Ser15) can be quantified using a sandwich ELISA, providing a measure of the induced ATM kinase activity.

Data Presentation

The quantitative data from this assay can be summarized in the following table to allow for easy comparison of results.

Treatment Group	GJ071 Oxalate (μM)	Etoposide (μM)	p-p53 (Ser15) Levels (OD450)	Fold Induction of ATM Activity
Vehicle Control	0	0	Baseline	1.0
Etoposide Only	0	10	Low	Calculated
GJ071 Oxalate Only	10	0	Low	Calculated
GJ071 + Etoposide	10	10	High	Calculated
Additional Concentrations

Fold Induction is calculated relative to the Etoposide Only control.

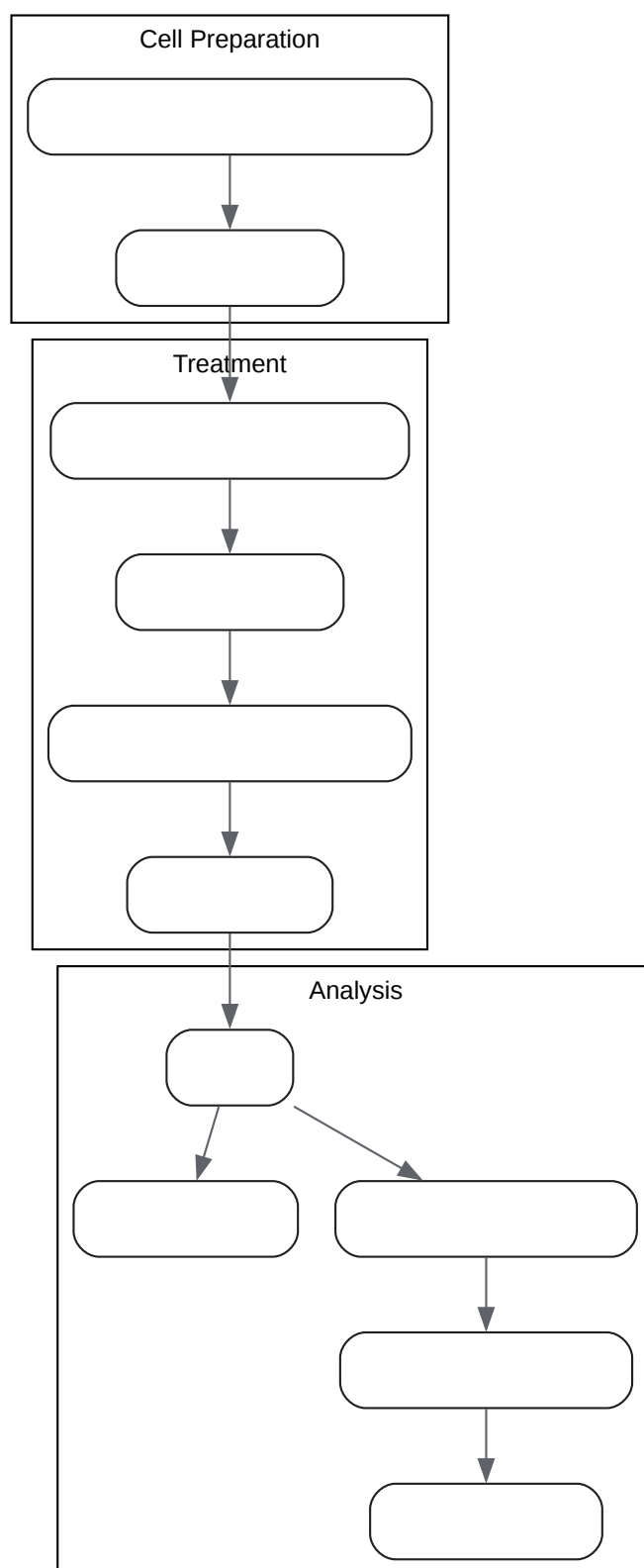
Experimental Protocols

Materials and Reagents

- Cell Line: Human cell line homozygous for a nonsense mutation in the ATM gene (e.g., AT221JE-T pEBS7-YAC-TEL1, a human A-T fibroblast line).
- **GJ071 Oxalate**: Stock solution in DMSO.
- Etoposide: Stock solution in DMSO.

- Cell Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Phosphate Buffered Saline (PBS): pH 7.4.
- Cell Lysis Buffer: (e.g., RIPA buffer with protease and phosphatase inhibitors).
- p53 (Ser15) Sandwich ELISA Kit: Commercially available kit.
- BCA Protein Assay Kit: For protein quantification.
- 96-well microplates: For cell culture and ELISA.
- Microplate reader: Capable of measuring absorbance at 450 nm.

Experimental Workflow



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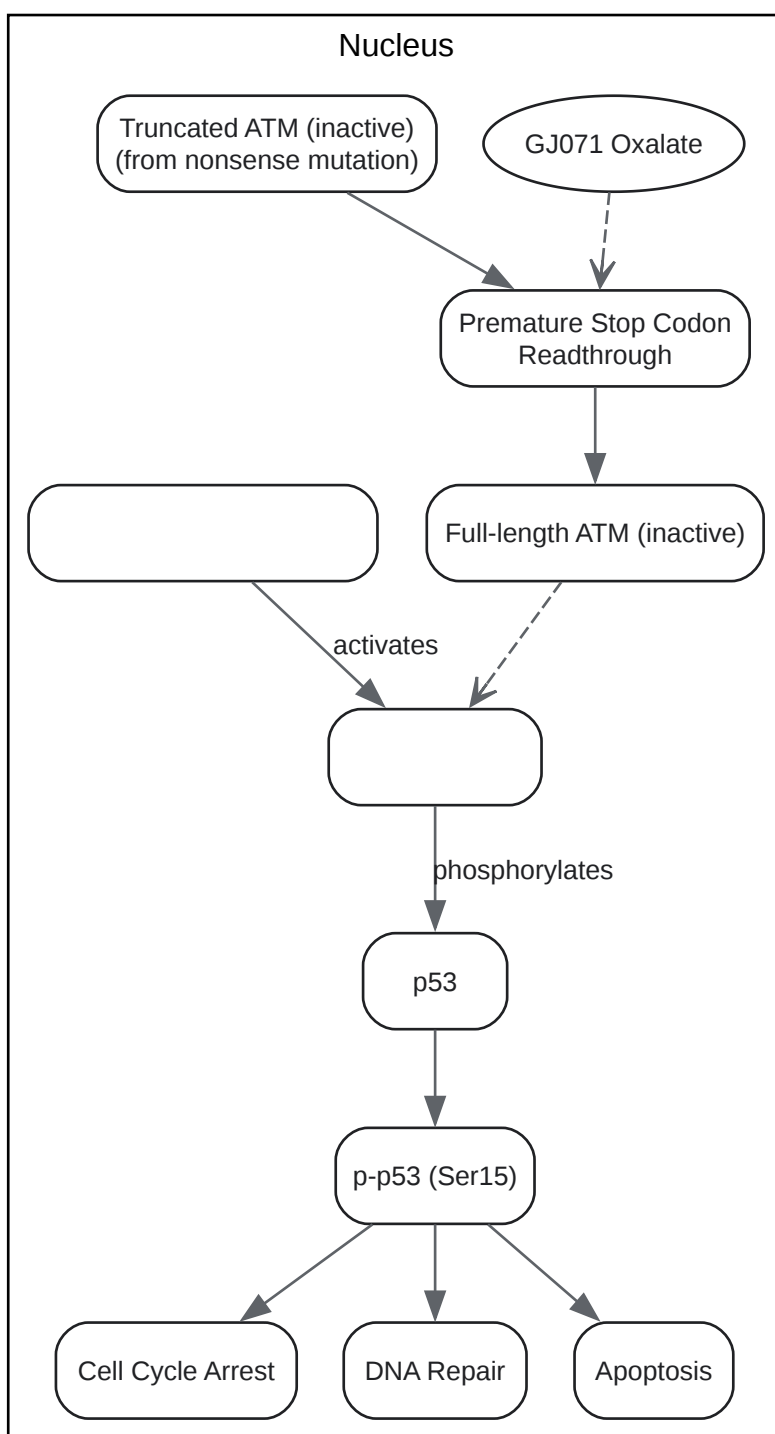
Caption: Experimental workflow for the ATM kinase activity induction assay.

Step-by-Step Protocol

- Cell Seeding:
 - Culture the ATM-deficient cell line in T75 flasks until they reach 80-90% confluency.
 - Trypsinize the cells and resuspend them in fresh culture medium.
 - Seed the cells into a 96-well plate at a density of 1×10^4 cells per well.
 - Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 24 hours to allow for cell attachment.
- **GJ071 Oxalate** Treatment:
 - Prepare serial dilutions of **GJ071 oxalate** in cell culture medium to achieve final concentrations ranging from 1 µM to 50 µM. Include a vehicle control (DMSO) at the same final concentration as the highest **GJ071 oxalate** concentration.
 - Carefully remove the medium from the wells and replace it with 100 µL of the prepared **GJ071 oxalate** dilutions or vehicle control.
 - Incubate the plate for 48 hours at 37°C and 5% CO₂.
- Induction of DNA Damage:
 - Prepare a working solution of etoposide in cell culture medium to a final concentration of 10 µM.
 - Add 10 µL of the etoposide working solution to the designated wells. For the "Vehicle Control" and "**GJ071 Oxalate** Only" wells, add 10 µL of fresh medium.
 - Incubate the plate for 1 hour at 37°C and 5% CO₂.
- Cell Lysis and Protein Quantification:
 - After incubation, carefully remove the medium from the wells and wash the cells once with 200 µL of ice-cold PBS.

- Add 50 μ L of ice-cold cell lysis buffer to each well and incubate on ice for 15 minutes with gentle shaking.
- Collect the cell lysates and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
- Transfer the supernatant to fresh tubes.
- Determine the total protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
- p-p53 (Ser15) ELISA:
 - Perform the sandwich ELISA for p-p53 (Ser15) according to the manufacturer's protocol.
 - Briefly, add equal amounts of total protein from each lysate to the wells of the ELISA plate pre-coated with a capture antibody for total p53.
 - Incubate, wash, and then add the detection antibody specific for p-p53 (Ser15).
 - After another incubation and wash step, add the substrate and stop solution.
 - Measure the absorbance at 450 nm using a microplate reader.
- Data Analysis:
 - Subtract the background absorbance from all readings.
 - Normalize the p-p53 (Ser15) absorbance readings to the total protein concentration for each sample.
 - Calculate the fold induction of ATM activity by dividing the normalized p-p53 (Ser15) levels in the "GJ071 + Etoposide" wells by the normalized levels in the "Etoposide Only" wells.
 - Plot the fold induction as a function of the **GJ071 oxalate** concentration.

Signaling Pathway



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Caption: ATM signaling pathway induction by **GJ071 oxalate**.

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